molecular formula C9H17Cl2N3 B1406690 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1820649-49-7

1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1406690
CAS No.: 1820649-49-7
M. Wt: 238.15 g/mol
InChI Key: WTWZYKXOXJDXQE-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride (CAS: 1820649-49-7) is a bicyclic imidazole derivative with a tetrahydrobenzo[d]imidazole core and a primary ethylamine side chain. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound’s molecular formula is C₉H₁₅N₃·2HCl, with a molecular weight of 238.2 g/mol . It is commercially available through suppliers like Combi-Blocks Inc., typically at ≥95% purity, and is used as a precursor in medicinal chemistry for targeting receptors or enzymes associated with neurological and metabolic disorders .

Properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWZYKXOXJDXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)CCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Method A: Acid-Catalyzed Condensation

  • Reagents: o-Phenylenediamine and formaldehyde or suitable aldehyde.
  • Procedure: The mixture is refluxed in acetic acid or polyphosphoric acid at elevated temperatures (~100°C) to induce cyclization, forming the benzimidazole core.
  • Outcome: The tetrahydrobenzo[d]imidazole ring is formed via intramolecular cyclization.

Research Data:
This method aligns with the synthesis of tetrahydrobenzimidazoles as described in patent WO2013150545A2, where suitable solvents like chloroform, esters, or polar aprotic solvents are used, and the reaction temperature ranges from 10-50°C.

Functionalization at the 2-Position

Method B: Nucleophilic Substitution with Ethan-1-amine

  • After obtaining the benzimidazole ring, the 2-position can be functionalized via nucleophilic substitution with ethan-1-amine.
  • Procedure: The intermediate benzimidazole derivative is treated with ethan-1-amine in the presence of a suitable base (e.g., sodium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at mild temperatures (~25-35°C).
  • Note: The reaction can be facilitated by activating the position with a leaving group (e.g., halide or tosylate) if necessary.

Research Data:
The patent indicates that suitable bases include alkali metal carbonates and bicarbonates, and the reactions are carried out at 10-50°C, often around room temperature.

Salt Formation: Dihydrochloride

  • The free amine is converted into its dihydrochloride salt by bubbling dry hydrogen chloride or gaseous HCl into an ethanol or water solution containing the amine.
  • Procedure: The mixture is cooled (around -15°C to 5°C) during HCl addition to control exothermicity, then stirred at room temperature to ensure complete salt formation.

Research Data:
Hydrochloric acid gas is used to pass into the solution of the amine in ethanol or water, with temperatures maintained between -15°C and 5°C, as described in patent procedures.

Optimized Preparation Protocols

Step Reagents & Conditions Notes
Ring formation o-Phenylenediamine + aldehyde in acetic acid, reflux at 100°C Acid catalysis promotes cyclization
Functionalization Nucleophilic substitution with ethan-1-amine, base (sodium carbonate), polar aprotic solvent (DMF), 25-35°C Mild conditions favor selectivity
Salt formation HCl gas bubbling into ethanol solution at -15°C to 5°C Ensures high purity of dihydrochloride salt

Research Findings & Data

  • Purity Enhancement:
    Patent WO2013150545A2 reports purification techniques such as recrystallization and chromatography, achieving purity levels exceeding 95.6% as measured by HPLC.

  • Reaction Temperatures:
    Reactions are typically conducted at 10-50°C, with specific steps optimized at 25-35°C for nucleophilic substitution and at lower temperatures (-15°C to 5°C) during salt formation to prevent decomposition or side reactions.

  • Solvent Selection:
    Organic solvents like ethanol, acetonitrile, or mixtures with water are employed depending on the step, with polar aprotic solvents favored during nucleophilic substitution to enhance reactivity.

Summary of Key Research Data

Parameter Typical Range Reference/Source
Reaction temperature 10-50°C
Purification method Recrystallization, chromatography ,
Solvent Ethanol, acetonitrile, DMF ,
Base Sodium carbonate, potassium carbonate
HCl bubbling temperature -15°C to 5°C

Chemical Reactions Analysis

1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that compounds with benzimidazole cores can exhibit antimicrobial properties. The tetrahydro structure enhances interaction with biological targets, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. The tetrahydro moiety may contribute to improved binding affinity to cancer-related targets.

Biological Studies

The compound is utilized in biological research to explore:

  • Enzyme Inhibition : It serves as a model compound for studying enzyme inhibition mechanisms. Its structural features allow for the investigation of interactions with various enzymes.
  • Protein-Ligand Interactions : The compound's ability to bind to proteins makes it useful in studying protein-ligand interactions, which are crucial for drug design.

Synthetic Chemistry

In synthetic chemistry, 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride acts as:

  • Building Block : It is employed as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups.
  • Ligand in Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating studies on metal ion interactions and catalysis.

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer potential of benzimidazole derivatives. The findings indicated that compounds similar to 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Inhibition

Research conducted by Meany et al. (2021) focused on the enzyme inhibitory effects of substituted benzimidazoles. The results showed that certain derivatives exhibited potent inhibition against specific enzymes involved in metabolic pathways. This underscores the potential of tetrahydro-benzimidazole derivatives in drug development .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochlorideModerateHighSignificant
2-Methyl derivativeHighModerateLow
Benzimidazole baseLowHighModerate

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with biological targets containing glutamate and aspartate residues via hydrogen bonds. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
1-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride - Tetrahydrobenzoimidazole core
- Ethylamine side chain
- Dihydrochloride salt
C₉H₁₅N₃·2HCl 238.2 Enhanced solubility due to dihydrochloride salt; potential CNS activity
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid - Benzyl and hydroxyethyl groups
- Butanoic acid substituent
C₂₂H₂₅N₃O₃ 379.45 Hydrophilic carboxylic acid group; possible use in prodrug design
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine - Tosyl protecting group
- Vinyl substituent
C₁₆H₁₉N₃O₂S 317.41 Tosyl group enhances steric bulk; vinyl moiety may enable polymerization or conjugation
Ramosetron D3 Hydrochloride - Indol-3-yl-methanone group
- Deuterated methyl (CD₃)
C₂₀H₁₈D₃ClN₄O 392.89 Deuterium improves metabolic stability; serotonin receptor antagonism
2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride - Phenyl-substituted imidazole
- Ethylamine side chain
C₁₁H₁₅Cl₂N₃ 260.17 Aromatic phenyl group enhances lipophilicity; potential kinase inhibition

Biological Activity

1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride is a compound with a unique structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name : 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C9H17Cl2N3
  • Molecular Weight : 238.16 g/mol
  • CAS Number : 1820649-49-7
  • Purity : 95% .

The biological activity of 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of specific enzymes and receptors involved in critical signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (nM)
CFI-401870HL608.3
CFI-401870HCT1161.3
FGFR1 InhibitorVarious<4.1

These findings indicate that structural modifications can enhance the potency of related compounds against cancer cell lines .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects of tetrahydrobenzo[d]imidazole derivatives. These compounds may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases.

Case Study 1: Inhibition of Kinases

A study evaluated the inhibitory effects of tetrahydrobenzo[d]imidazole derivatives on various kinases. The results indicated selective inhibition of kinases such as CDK2 and GSK3β, which are critical in cancer progression:

KinaseIC50 (nM)
CDK215.0
GSK3β69.1

This selectivity enhances the therapeutic potential of these compounds in targeted cancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzimidazole compounds. The study revealed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzimidazole ring significantly influence biological activity. For example:

  • Substituents at the 4-position : Enhance kinase inhibition.
  • Hydrophobic groups : Improve cellular uptake and bioavailability.

These insights guide further optimization of compound efficacy .

Q & A

Q. What established synthetic routes are available for synthesizing 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and appropriate carbonyl precursors. For example:

  • Reflux with Ammonia : A mixture of substituted aryl compounds and o-phenylenediamine is refluxed in aqueous ammonia (10 mL) for 5 hours. Post-reaction, 10% NaOH is added to alkalinize the mixture, followed by recrystallization in boiling water with activated charcoal .
  • Eaton’s Reagent : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) can activate carbonyl groups, enabling cyclization to form the benzimidazole core. This method avoids solvents and achieves yields of 90–96% with electron-donating substituents .

Q. Optimization Strategies :

  • Temperature Control : Prolonged reflux (e.g., 5–7 hours) ensures complete cyclization.
  • Substituent Selection : Electron-donating groups (e.g., -OCH₃) on aryl aldehydes improve reaction rates and yields .
  • Purification : TLC (chloroform:methanol, 6:1 v/v) monitors reaction progress, followed by recrystallization .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., NH stretching at ~3200 cm⁻¹ for imidazole, C-N vibrations at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene protons in the tetrahydro ring at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 238.15 for the free base) .
  • Melting Point Analysis : Ensures purity (sharp, reproducible melting points within 1–2°C range) .

Q. What in vitro assays are used to evaluate the biological potential of this compound?

Methodological Answer:

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
  • Enzyme Inhibition : EGFR kinase inhibition assays using recombinant enzymes, with IC₅₀ values compared to reference inhibitors like gefitinib .
  • ADMET Profiling : Microsomal stability tests (e.g., liver microsomes) and Caco-2 permeability assays predict pharmacokinetic properties .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR kinase domain). Key parameters include:
    • Grid box centered on ATP-binding sites.
    • Binding affinity scores (ΔG ≤ -8 kcal/mol suggest strong interactions) .
  • ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3), topological polar surface area (<90 Ų for oral bioavailability), and CYP450 inhibition profiles .

Q. How can researchers resolve contradictory data on the compound’s biological efficacy?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., halogen vs. methyl groups) to isolate structure-activity relationships (SAR) .
  • Orthogonal Validation : Confirm activity across multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives .

Q. How do substituents on the benzimidazole core influence pharmacological activity?

Methodological Answer:

  • Electron-Donating Groups (-OCH₃, -CH₃) : Enhance binding to hydrophobic pockets (e.g., EGFR’s adenine region) via π-π stacking, improving IC₅₀ values by 2–5-fold .
  • Electron-Withdrawing Groups (-NO₂, -Cl) : Reduce metabolic stability but may improve selectivity for targets like PARP .
  • Steric Effects : Bulky substituents at position 1 of the benzimidazole reduce solubility but increase membrane permeability .

Q. What retrosynthetic strategies or AI tools can streamline the synthesis of novel analogs?

Methodological Answer:

  • AI-Powered Retrosynthesis : Tools like Synthia (MIT) or Reaxys propose routes using:
    • Key Disconnections : Break the molecule at the imidazole-amine bond, suggesting precursors like o-phenylenediamine and α-keto esters.
    • Reaction Condition Prediction : Prioritize solvent-free Eaton’s reagent methods for eco-friendly synthesis .
  • One-Step Synthesis : Focus on cyclocondensation reactions with aldehydes and amines under microwave irradiation to reduce steps .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of ammonia vapors during reflux .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs) .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride

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